molecular formula C10H15NO2S B2926436 2,5-Diethylbenzenesulfonamide CAS No. 91252-29-8

2,5-Diethylbenzenesulfonamide

Cat. No. B2926436
CAS RN: 91252-29-8
M. Wt: 213.3
InChI Key: GYRFTJNJRNTAPH-UHFFFAOYSA-N
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Description

2,5-Diethylbenzenesulfonamide, also known as DEBSA, is a sulfonamide compound that has been widely used in scientific research due to its potential therapeutic properties. DEBSA has been found to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 2,5-Diethylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. 2,5-Diethylbenzenesulfonamide may also act by inhibiting the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2,5-Diethylbenzenesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have antimicrobial activity against a wide range of bacteria and fungi. 2,5-Diethylbenzenesulfonamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

2,5-Diethylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. 2,5-Diethylbenzenesulfonamide has also been shown to be well-tolerated in animal studies, making it a safe candidate for further research. However, 2,5-Diethylbenzenesulfonamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 2,5-Diethylbenzenesulfonamide also has limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 2,5-Diethylbenzenesulfonamide. One potential area of research is the development of novel drugs based on 2,5-Diethylbenzenesulfonamide. 2,5-Diethylbenzenesulfonamide has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of drugs to treat inflammatory conditions such as arthritis and fever. Another potential area of research is the study of the mechanism of action of 2,5-Diethylbenzenesulfonamide. Understanding the mechanism of action of 2,5-Diethylbenzenesulfonamide could lead to the development of more effective drugs based on 2,5-Diethylbenzenesulfonamide. Additionally, further research is needed to determine the safety and efficacy of 2,5-Diethylbenzenesulfonamide in humans. Clinical trials are needed to evaluate the potential of 2,5-Diethylbenzenesulfonamide as a therapeutic agent.

Synthesis Methods

2,5-Diethylbenzenesulfonamide can be synthesized by the reaction of 2,5-diethylbenzenesulfonyl chloride with ammonia or an amine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2,5-Diethylbenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of novel drugs. 2,5-Diethylbenzenesulfonamide has also been shown to have antimicrobial activity against a wide range of bacteria and fungi.

properties

IUPAC Name

2,5-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-8-5-6-9(4-2)10(7-8)14(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRFTJNJRNTAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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